molecular formula C9H8ClNO3 B031224 4-Chlorohippuric acid CAS No. 13450-77-6

4-Chlorohippuric acid

Cat. No. B031224
CAS RN: 13450-77-6
M. Wt: 213.62 g/mol
InChI Key: COYZIYOEXGRBHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-aminohippuric acid derivatives, involves electrophilic addition reactions, condensation with aldehydes, and reactions with nitrous acid to form diazonium salts. These methods are critical in the synthesis of azo compounds and Schiff bases, which serve as intermediates in producing compounds with various applications, including dyes and biologically active molecules (Sheat, Saeed, & Mohammed, 2009).

Molecular Structure Analysis

While specific studies on the molecular structure of 4-Chlorohippuric acid were not found, related research on 4-methylhippuric acid highlights the existence of conformational polymorphs. These polymorphs exhibit different stable molecular structures due to the presence of rotatable bonds, influencing the compound's physical and chemical properties (Guillén et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving related compounds, such as the preparation of azo compounds from 4-diazonium chloride hippuric acid ester, demonstrate the reactivity of these molecules towards phenols and amines. These reactions are fundamental in producing azo dyes and triazines, indicating the diverse chemical properties and reactivity of hippuric acid derivatives (Sheat, Saeed, & Mohammed, 2009).

Physical Properties Analysis

The physical properties of related compounds, such as 4-methylhippuric acid polymorphs, provide insight into the material's behavior in different conditions. The existence of different polymorphs suggests variations in solubility, melting points, and crystal structures, which are critical for their application in various industries (Guillén et al., 2020).

Chemical Properties Analysis

The chemical properties of hippuric acid derivatives, as demonstrated in the synthesis and reactions of 4-aminohippuric acid and its ester derivatives, show a broad range of reactivity towards different chemical reagents. This reactivity enables the production of compounds with varying chemical structures and potential applications, from dyes to biologically active compounds (Sheat, Saeed, & Mohammed, 2009).

Scientific Research Applications

  • Derivatives of 4-aminohippuric acid, like 4-chlorohippuric acid, are used to synthesize azo compounds, triazines, and Schiff bases. These have potential applications in dyes, medicine, and pharmacology (Sheat, Saeed, & Mohammed, 2009).

  • Compounds such as 4-chloro-2-methyl-phenoxyacetic acid demonstrate promising performance as selective weed-killers, suggesting potential agricultural applications (Blackman, 1945).

  • In medical applications, 4-chlorohippuric acid is a significant metabolite in urine for monitoring exposure to certain substances, such as the riot control agent 2-chlorobenzylidene malononitrile (CS) (Riches et al., 2013).

  • Chlorogenic acid, structurally related to 4-chlorohippuric acid, shows potential health benefits like antioxidant, antibacterial, and anti-inflammatory properties. It could serve as a natural alternative to synthetic antibiotics (Naveed et al., 2018).

  • Chlormezanone, a central muscle relaxant, is metabolized in the body to produce 4-chlorohippuric acid among other compounds (Oelschläger et al., 1998).

  • 4-Chlorohippuric acid derivatives are used in environmental science for degrading pollutants. For example, photoactivated periodate can degrade 4-chlorophenol in acidic solutions (Chia, Tang, & Weavers, 2004).

  • Another environmental application is the sonochemical desorption and destruction of 4-chlorobiphenyl from synthetic sediments (Lu & Weavers, 2002).

  • In chemistry, quantum chemical treatment is utilized to assess hydrogen bonding interaction in compounds like 4-chlorosalicylic acid, which is closely related to 4-chlorohippuric acid (Paul & Guchhait, 2012).

Safety And Hazards

According to the safety data sheet, 4-Chlorohippuric acid is classified as having acute toxicity when ingested, causing skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYZIYOEXGRBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158756
Record name 4-Chlorohippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorohippuric acid

CAS RN

13450-77-6
Record name N-(4-Chlorobenzoyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13450-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorohippuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013450776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorohippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-chlorophenyl)formamido]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLOROHIPPURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92HJ692NVA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
K Ishikawa, I Okuda, S Kuwatsuka - Agricultural and Biological …, 1973 - Taylor & Francis
… hydrolyzed, and the produced 4-chlorobenzylmercaptan presumed to be oxidized finally to 4-chlorobenzoic acid, which then conjugated with glycine to produce 4-chlorohippuric acid. …
Number of citations: 57 www.tandfonline.com
GB Quistad, KM Mulholland, G Skiles… - Journal of Agricultural …, 1985 - ACS Publications
… The major urinary metabolite was identified as 4-chlorohippuric acid, representing 78% of the applied dose. While about two-thirds of the fecal 14C residues were unextractable with …
Number of citations: 2 pubs.acs.org
LSC Hence - J. Agric. Food Chem - academia.edu
… The major urinary metabolite was identified as 4-chlorohippuric acid, representing 78% of the applied dose. While about two-thirds of the fecal 14C residues were unextradable with …
Number of citations: 0 www.academia.edu
WN Wu, LE Weaner, J Kalbron, PJ O'Neill… - Drug Metabolism and …, 1980 - ASPET
… 4-Chlorohippuric acid, the glycine conjugate of CBA, was found in trace amounts only in the monkey. Thus, the metabolism of zomepirac in man and monkey is mainly characterized by …
Number of citations: 28 dmd.aspetjournals.org
C Köppel, J Tenczer, A Wagemann - Arzneimittel-forschung, 1986 - europepmc.org
… The major metabolite in urine is 4-chlorohippuric acid. Additionally, 4-chloro-benzoyl-N-methylamide, 4-chlorobenzoic acid, N-methylimino-4-chlorobenzaldehyde, 4-…
Number of citations: 8 europepmc.org
EW McChesney, WF Banks Jr, GA Portmann… - Biochemical …, 1967 - Elsevier
… In this system 4-chlorobenzoic acid has an Rf of 0.7 and 4-chlorohippuric acid has an Rf … , and of a large amount of 4-chlorohippuric acid. Methanolic eluates of the spots corresponding …
Number of citations: 22 www.sciencedirect.com
H Oelschläger, W Klinger, D Rothley, A Seeling… - Die …, 1998 - europepmc.org
… The main metabolite in urine is 4-chlorohippuric acid in the range of up to 70% of the oral administered dose to humans. No cytochrome P-450 is engaged in the cleavage of the SC-…
Number of citations: 2 europepmc.org
Y Liu, Y Song, B Cheng, J Dong, N Xu, S Zhou… - Food Analytical …, 2020 - Springer
… An original method for the simultaneous determination of robenidine hydrochloride (ROBH) and its main metabolites 4-chlorohippuric acid (PCHA) and 4-chlorobenzoic acid (PCBA) in …
Number of citations: 4 link.springer.com
CA Blackledge, EA Partridge, ID Wilson… - … of pharmaceutical and …, 2000 - Elsevier
… FIB mass and 1 H-NMR spectra of the SPEC-isolated radioactive fractions showed the major urinary metabolite of 4-CBA to be the glycine conjugate of 4-CBA, 4-chlorohippuric acid (4-…
Number of citations: 2 www.sciencedirect.com
AMS El‐Sharief, MM Ghorab… - … Journal of Main …, 2002 - Wiley Online Library
… Fusion of each thiocarbohydrazide with 2chlorohippuric acid afforded the corresponding triazole derivative 12, while, with 4-chlorohippuric acid, double cyclization occurred to give the …
Number of citations: 7 onlinelibrary.wiley.com

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